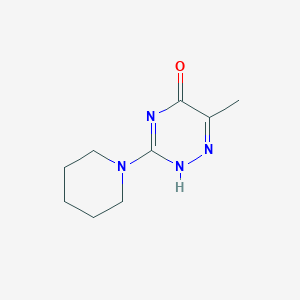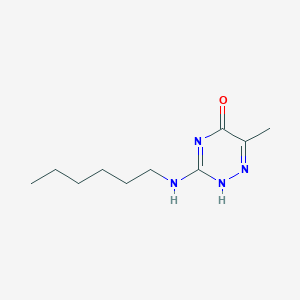![molecular formula C16H15N3O3S2 B254681 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has shown promising results in scientific research studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also modulates the expression of genes involved in inflammation and oxidative stress. Furthermore, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to activate certain receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to increase the expression of certain proteins involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A in lab experiments is its relatively low toxicity compared to other compounds. It also has a high degree of selectivity, meaning that it targets specific enzymes or receptors without affecting others. However, one limitation of using N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A could be further optimized to increase its solubility and bioavailability, making it easier to use in lab experiments and potentially in clinical settings. Finally, more studies could be conducted to elucidate the exact mechanism of action of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
The synthesis of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A involves several steps, including the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole, followed by N-alkylation with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects, reducing inflammation in various tissues. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Propriétés
Nom du produit |
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide |
|---|---|
Formule moléculaire |
C16H15N3O3S2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-3-4-11(7-10(9)2)15(20)19-16-18-13-6-5-12(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
Clé InChI |
RUJPQIMZJNINMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)





